molecular formula C11H11ClO3 B2708706 Ethyl 3-chloro-6-methylbenzoylformate CAS No. 1256482-09-3

Ethyl 3-chloro-6-methylbenzoylformate

Cat. No.: B2708706
CAS No.: 1256482-09-3
M. Wt: 226.66
InChI Key: PPAWEHYMWURDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-methylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with chlorine and methyl groups at the 3- and 6-positions, respectively.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAWEHYMWURDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-6-methylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methylbenzoylformic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-methylbenzoylformate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohols derived from the reduction of the ester group.

    Oxidation: Carboxylic acids formed from the oxidation of the methyl group.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chloro group can be substituted by various nucleophiles, facilitating the formation of diverse derivatives.
  • Formation of Complex Molecules : It can be used to synthesize more complex structures, including pharmaceuticals and agrochemicals.

Data Table: Reactivity Profile

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionEthyl 3-chloro-6-methylbenzoylformate + NH₃Amide derivative
EsterificationThis compound + alcoholEster derivative
CondensationThis compound + aldehydeβ-Hydroxy ketone

Medicinal Chemistry Applications

Recent studies have indicated that this compound exhibits biological activity, making it a candidate for drug development. Notable applications include:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study found that certain analogs reduced cell viability in breast cancer models at concentrations as low as 10 µM.
  • Antimicrobial Properties : this compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.

Case Study: Anticancer Effects

A study conducted on the anticancer effects of this compound derivatives involved testing their efficacy against different cancer cell lines. The results indicated:

  • Cell Viability Reduction : Significant reduction in viability was observed at concentrations ranging from 5 to 20 µM.
  • Mechanism of Action : The compounds were found to induce apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-methylbenzoylformate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the ester group can influence its reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-chloro-6-methylbenzoylformate, enabling a comparative assessment of their properties and applications:

Ethyl 2-chloro-6-fluoro-3-methylbenzoate

Molecular Formula : C₁₀H₁₀ClFO₂
CAS : 1379295-48-3
Key Differences :

  • Substituents : Fluorine at the 6-position instead of a methyl group.
  • Backbone : A benzoate ester (lacking the benzoylformate ketone group).
  • Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to fluorine’s electronegativity and metabolic stability .

Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Molecular Formula : C₁₂H₁₁ClO₂S
CAS : 227105-00-2
Key Differences :

  • Heteroatom Inclusion : A sulfur-containing benzothiophene ring replaces the benzene ring.
  • Reactivity : The thiophene moiety may enhance π-conjugation and alter redox properties, making it suitable for materials science or catalytic applications .

Ethyl Chloroformate

Molecular Formula : C₃H₅ClO₂
CAS : 541-41-3
Key Differences :

  • Structure : Simpler alkyl chloroformate without aromatic substitution.
  • Hazards : Highly reactive and corrosive; requires stringent safety protocols (e.g., emergency eyewash stations, decontamination procedures) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
This compound Not explicitly provided Cl (3-), CH₃ (6-) Not available Discontinued; limited data
Ethyl 2-chloro-6-fluoro-3-methylbenzoate C₁₀H₁₀ClFO₂ Cl (2-), F (6-), CH₃ (3-) 216.64 Pharmaceutical intermediate
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S Cl (3-), CH₃ (6-), S-heterocycle 254.73 Materials science potential
Ethyl Chloroformate C₃H₅ClO₂ Cl-carbonyl 108.52 Hazardous acylating agent

Research Findings and Implications

  • Synthetic Utility : this compound’s aromatic substitution pattern may influence regioselectivity in coupling reactions, similar to fluorinated analogs like Ethyl 2-chloro-6-fluoro-3-methylbenzoate .

Biological Activity

Ethyl 3-chloro-6-methylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an aromatic ring with both chloro and methyl substituents, which are critical for its reactivity and biological interactions. The presence of these functional groups enhances its potential to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that halogenated benzoyl derivatives, similar to this compound, often exhibit significant antibacterial and antifungal properties. The structural features of this compound suggest that it may inhibit the growth of certain microorganisms. For instance, studies on related compounds have shown that the chloro substituent can enhance antimicrobial activity by increasing lipophilicity, facilitating membrane penetration .

Enzyme Interaction

The biological activity of this compound may also involve interactions with specific enzymes. For example, enzyme kinetics studies suggest that compounds with similar structures can act as inhibitors or substrates for various dehydrogenases and other metabolic enzymes. This interaction can alter enzymatic pathways, leading to therapeutic effects or toxicity .

The mechanism of action for this compound likely involves its binding affinity to specific receptors or enzymes within biological systems. The chloro and methyl groups may influence the compound's ability to form stable complexes with these targets. Additionally, the compound's ester linkage could play a role in its metabolic stability and bioavailability .

Synthesis Methods

This compound can be synthesized through various organic reactions involving benzoyl derivatives. Common methods include:

  • Esterification Reactions : Utilizing acid chlorides and alcohols under acidic conditions.
  • Nucleophilic Substitution : Introducing the chloro group through electrophilic aromatic substitution reactions.

These methods are well-documented in literature, showcasing the compound's accessibility for research purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : A study on ethyl 4-chlorobenzoate demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may exhibit similar properties due to structural similarities.
  • Enzymatic Studies : Research on alcohol dehydrogenases (ADH) indicated that compounds with halogen substitutions can significantly affect enzyme activity, enhancing or inhibiting their function depending on the specific substituents present .
  • Pharmacological Applications : Investigations into the pharmacokinetics of benzoyl derivatives have revealed potential therapeutic applications in treating infections due to their bioactive properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Biological Activity
Ethyl 4-chlorobenzoateAromatic ring with a chloro substituentAntibacterial properties
Ethyl 3-methylbenzoateMethyl group on the aromatic ringVaries; less potent than halogenated analogs
Ethyl benzoylformateNo halogen substituentPrimarily used in esterification reactions
Methyl 3-chloro-4-methylbenzoateMethyl group with a chloro substituentStudied for antibacterial properties

This table highlights how this compound stands out due to its combination of functional groups, potentially enhancing its reactivity and biological profile compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.